N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by its complex structure, which includes a triazine ring substituted with various functional groups such as methoxyphenyl, pyrrolidinyl, and tolyl groups. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazine Core: This is usually achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The triazine core is then subjected to substitution reactions to introduce the methoxyphenyl, pyrrolidinyl, and tolyl groups. These reactions often require specific catalysts and reagents to ensure high yield and selectivity.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, efficiency, and safety. This includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the purity of the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Where the compound is exposed to oxidizing agents to form oxidized derivatives.
Reduction: Using reducing agents to convert the compound into reduced forms.
Substitution: Particularly nucleophilic substitution reactions where one of the substituents on the triazine ring is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibiting or modulating their activity.
Receptors: Binding to receptor sites to elicit a biological response.
Pathways: Affecting cellular signaling pathways to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
- **N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(o-tolyl)-1,3,5-triazine-2,4-diamine
Uniqueness
N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the triazine ring, which can influence its chemical reactivity and biological activity. The presence of the methoxyphenyl and pyrrolidinyl groups, in particular, may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
2-N-(3-methoxyphenyl)-4-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.ClH/c1-15-7-5-8-16(13-15)22-19-24-20(23-17-9-6-10-18(14-17)28-2)26-21(25-19)27-11-3-4-12-27;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSGKEMQWZIBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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